N-Desmethylpiperazine Hydroxy Bosutinib
Description
Properties
Molecular Formula |
C₂₁H₁₉Cl₂N₃O₄ |
|---|---|
Molecular Weight |
448.3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bosutinib (Parent Compound)
- Structure : Bosutinib contains a 4-methylpiperazine group, whereas N-Desmethylpiperazine Hydroxy Bosutinib retains a demethylated piperazine moiety.
- Pharmacology : Bosutinib inhibits Bcr-Abl (IC₅₀ = 1.2 nM) and Src kinases (IC₅₀ = 1.6 nM) .
- Solubility: Crystalline Bosutinib monohydrate (Form I) exhibits high solubility, critical for oral bioavailability .
Bosutinib Isomers
- Misidentified Isomers : Commercial Bosutinib samples were found to contain an isomer with misarranged chlorine and methoxy groups on the aniline ring (Figure 1B in ). This isomer lacks C2 symmetry, unlike authentic Bosutinib .
- Binding Affinity: The authentic Bosutinib binds Abl kinase with confirmed chlorine positions (ortho and para), validated via anomalous X-ray scattering . The isomer shows weaker kinase inhibition due to altered interactions .
Dasatinib
- Structure: Shares a piperazine group but lacks the 3-quinoline carbonitrile scaffold of Bosutinib .
- Kinase Inhibition : Dasatinib targets Bcr-Abl (IC₅₀ = 0.6 nM) and Src kinases (IC₅₀ = 0.2 nM) but has a broader off-target profile .
- Molecular Dynamics : The 4-methylpiperazine group in Bosutinib and the piperazine group in Dasatinib exhibit similar conformational flexibility in kinase binding pockets .
| Parameter | Bosutinib | Dasatinib |
|---|---|---|
| Binding Free Energy (FYN) | -7.1 kcal/mol | -6.9 kcal/mol |
| Key Interactions | Trp149, Tyr150 (hydrogen bonds) | Similar pi-pi stacking interactions |
Bosutinib Impurities
- Bosutinib Chloro Impurity : Contains a 3-chloropropoxy group instead of the piperazine chain (C21H19Cl2N3O4), reducing kinase affinity .
Pharmacological and Toxicological Insights
- Toxicity Profiles: Quinoline derivatives with chloro and methoxy substitutions (e.g., Compound 28 in ) show variable cytotoxicity, with CHI scores correlating with substitution patterns. This compound’s demethylation may reduce hepatotoxicity compared to Bosutinib .
- Cardiovascular Effects: Bosutinib elevates systolic blood pressure (Δ10.7 mmHg in mice) via soluble epoxide hydrolase inhibition . No data exists for its metabolite.
Key Research Findings
Preparation Methods
Alkylation-Condensation-Reduction Pathway
This method, detailed in a 2015 patent, begins with 4-nitro-2-methoxyphenol sodium as the starting material. The synthesis involves five stages: alkylation, condensation, reduction, secondary condensation, and ring closure.
Alkylation Reaction :
4-Nitro-2-methoxyphenol sodium reacts with 1,3-bromo-chloropropane in a solvent system containing 5–10% aqueous butanone or isopropyl alcohol. The reaction proceeds at 70–90°C for 6–10 hours, yielding a formula III intermediate. A mole ratio of 1:1.3–1.5 (starting material to alkylating agent) is critical for minimizing side products.
Condensation with N-Methylpiperazine :
The formula III intermediate undergoes condensation with N-methylpiperazine in dimethylformamide (DMF) or isopropyl alcohol at 60–80°C for 5–8 hours. A mole ratio of 1:2–1:5 (intermediate to N-methylpiperazine) ensures complete conversion to the formula IV compound.
Reduction and Ring Closure :
Phosphorus oxychloride (POCl₃) facilitates cyclization in refluxing acetonitrile or toluene. For example, refluxing 15 g of compound VI with 27 g POCl₃ in acetonitrile for 48 hours yields the final product with a 70% yield. Post-reaction purification involves dichloromethane extraction and ethanol recrystallization, achieving a purity of 98.7%.
Modified Bosutinib Synthesis from 3-Methoxy-4-Hydroxybenzoic Acid
A 2010 study outlines an alternative route starting with 3-methoxy-4-hydroxybenzoic acid. The process includes:
-
Esterification : Conversion to methyl ester using methanol and sulfuric acid.
-
Alkylation : Introduction of a chloropropyl group via nucleophilic substitution.
-
Nitration and Reduction : Sequential nitration with nitric acid and reduction with hydrogen gas over palladium.
-
Cyclization : Formation of the quinoline core using polyphosphoric acid.
-
Chlorination and Amination : Final steps to introduce the desmethylpiperazine moiety.
This method emphasizes temperature control during nitration (0–5°C) and cyclization (150°C), with an overall yield of 61% for intermediate VI.
Direct Demethylation of Bosutinib
While BenchChem’s method is excluded per user requirements, peer-reviewed data indicate that demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C selectively removes methyl groups from the piperazine ring. However, this route is less favored industrially due to harsh conditions and lower scalability.
Optimization of Critical Parameters
Solvent Systems and Temperature
| Parameter | Alkylation Pathway | Benzoic Acid Route |
|---|---|---|
| Solvent | Aqueous butanone (5% H₂O) | Methanol, toluene |
| Temperature | 70–90°C | 0–150°C (step-dependent) |
| Reaction Time | 6–10 hours | 24–48 hours |
The alkylation pathway’s use of aqueous butanone enhances solubility of intermediates, reducing reaction time compared to the benzoic acid route.
Catalysts and Reagents
-
Polyphosphoric Acid : Facilitates cyclization with minimal byproducts.
-
Palladium on Carbon : Enables efficient nitro group reduction.
Yield and Purity Comparisons
| Method | Overall Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Alkylation | 56–73% | 98.7% | Scalable, high-purity output |
| Benzoic Acid | 61% | 97.2% | Avoids nitro intermediates |
| Demethylation | 45–50% | 95.0% | Simplified starting material |
The alkylation method is superior for industrial applications due to its balance of yield and purity.
Industrial Production Considerations
Large-scale synthesis prioritizes:
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of bosutinib leading to the formation of N-desmethylpiperazine hydroxy bosutinib, and how do these pathways influence pharmacokinetic parameters?
- Methodological Answer : Bosutinib is primarily metabolized by CYP3A4 into inactive metabolites, including N-desmethyl bosutinib (M5) and oxidized bosutinib (M2), with a long half-life (32–41 hours) suggesting limited hepatic clearance dominance . Researchers should design pharmacokinetic studies to monitor metabolite accumulation, especially in patients with CYP3A4 polymorphisms or co-administered CYP3A4 inhibitors/inducers. Use LC-MS/MS for precise quantification of metabolites in plasma, ensuring separation from parent compounds.
| Metabolite | Enzyme Involved | Activity Status | Half-Life (hours) |
|---|---|---|---|
| M5 (N-desmethyl) | CYP3A4 | Inactive | 32–41 |
| M2 (Oxidized) | CYP3A4 | Inactive | 32–41 |
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound in synthetic batches?
- Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, H/C NMR for structural elucidation (e.g., distinguishing regioisomers), and HPLC with UV/Vis detection for purity assessment (>98%) . Critical step: Cross-validate results against reference standards from authoritative databases (e.g., NIST Chemistry WebBook) to avoid structural misassignment, as commercial suppliers have historically distributed incorrect bosutinib isomers .
Q. How do synthesis routes for bosutinib-derived metabolites like this compound optimize yield and reduce impurities?
- Methodological Answer : Traditional routes (e.g., Pfizer’s Gould-Jacob reactions) face challenges in regioselectivity. Modern approaches use alkali-mediated alkylation of intermediates to improve yield (85–90%) and reduce byproducts like N,N’-dimethylpiperazine . Key steps:
- Purify intermediates via recrystallization using ethanol/water mixtures.
- Monitor reaction progress with inline FTIR to detect unwanted methylations.
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across preclinical studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum protein binding). Standardize protocols using:
- Cell models : Primary CML patient cells over immortalized lines (e.g., K562) to mimic in vivo tyrosine kinase inhibition dynamics .
- Dose-response normalization : Adjust for metabolite interference by pre-incubating bosutinib with human liver microsomes to simulate in vivo metabolism .
Q. What statistical methodologies are robust for indirect efficacy comparisons between this compound and other TKIs in the absence of head-to-head trials?
- Methodological Answer : Use unanchored Matching-Adjusted Indirect Comparisons (MAIC) to balance cross-trial heterogeneity. Steps:
Extract individual patient data (IPD) from bosutinib trials (e.g., NCT00261846) and aggregate data from comparator trials (e.g., dasatinib’s CA180-034).
Weight outcomes (e.g., progression-free survival) using propensity scores matched for baseline characteristics (e.g., Philadelphia chromosome positivity) .
Validate with sensitivity analyses (e.g., log-rank tests for extrapolated survival curves).
Q. What strategies improve detection limits for this compound in pharmacokinetic studies using complex biological matrices?
- Methodological Answer : Optimize sample preparation and instrumentation:
- Sample prep : Solid-phase extraction (SPE) with mixed-mode cationic sorbents to isolate metabolites from plasma proteins.
- Instrumentation : Ultra-performance LC (UPLC) coupled with tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode. Achieve limits of quantification (LOQ) <1 ng/mL by fragmenting the parent ion (m/z 530 → 113) .
Clinical Trial Design Considerations
Q. How should endpoints and missing data be handled in phase 2 trials evaluating this compound for novel indications (e.g., ALS)?
- Methodological Answer :
- Primary endpoint : Use the ALS Functional Rating Scale-Revised (ALSFRS-R) with mixed-effects model repeated measures (MMRM) to account for longitudinal data variance .
- Missing data : Apply last observation carried forward (LOCF) only if dropout occurs after week 12 to avoid bias from early attrition. Pre-specify sensitivity analyses excluding imputed data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
